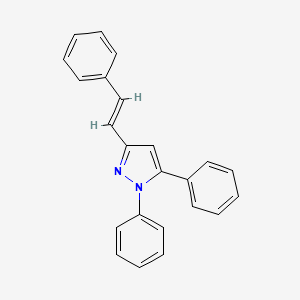
1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)- is a heterocyclic organic compound characterized by a pyrazole ring substituted with phenyl groups at positions 1 and 5, and a phenylethenyl group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)- typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or α,β-unsaturated carbonyl compounds. For instance, the reaction of phenylhydrazine with benzoylacetone can yield 1,5-diphenylpyrazole.
Introduction of the Phenylethenyl Group: The phenylethenyl group can be introduced via a Heck reaction, where the 1,5-diphenylpyrazole undergoes a palladium-catalyzed coupling with styrene.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and automated purification systems to ensure scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the phenylethenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Pyrazole derivatives with oxidized side chains.
Reduction: Saturated pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)- varies depending on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. For instance, it can bind to microbial enzymes, disrupting their function and leading to antimicrobial effects.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole, 3,5-diphenyl-: Lacks the phenylethenyl group, making it less versatile in certain synthetic applications.
1H-Pyrazole, 1-phenyl-3-(2-phenylethenyl)-: Similar structure but with fewer phenyl substitutions, affecting its reactivity and applications.
Uniqueness
1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)- is unique due to the presence of both phenyl and phenylethenyl groups, which enhance its chemical reactivity and potential for diverse applications. This combination of substituents allows for a broader range of chemical modifications and biological interactions compared to its simpler analogs.
Properties
Molecular Formula |
C23H18N2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1,5-diphenyl-3-[(E)-2-phenylethenyl]pyrazole |
InChI |
InChI=1S/C23H18N2/c1-4-10-19(11-5-1)16-17-21-18-23(20-12-6-2-7-13-20)25(24-21)22-14-8-3-9-15-22/h1-18H/b17-16+ |
InChI Key |
VDVHHUHPMIIPIZ-WUKNDPDISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1-->3)-O-[alpha-D-mannopyranosyl-(1-->6)]-](/img/structure/B12088415.png)
![Acetic acid, 2-[(7-hydroxyheptyl)oxy]-](/img/structure/B12088419.png)
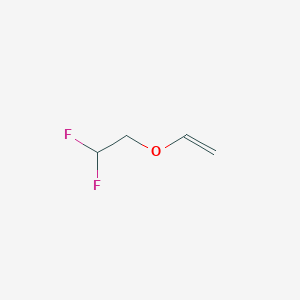
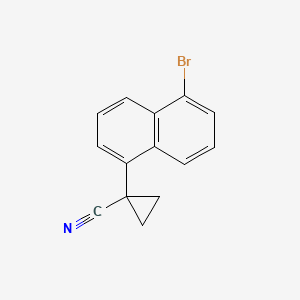
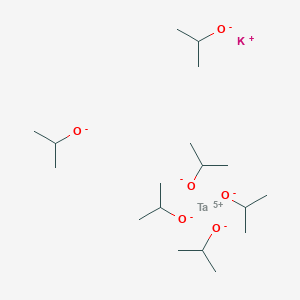
![Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl-](/img/structure/B12088443.png)
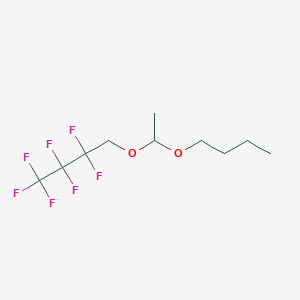

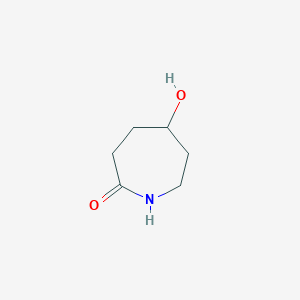



![2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B12088474.png)

